Clomipramine D3 (hydrochloride)

Catalog No.
S913755
CAS No.
1398065-86-5
M.F
C19D3H20ClN2·HCl
M. Wt
354.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomipramine D3 (hydrochloride)

CAS Number

1398065-86-5

Product Name

Clomipramine D3 (hydrochloride)

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

Molecular Formula

C19D3H20ClN2·HCl

Molecular Weight

354.34

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3;

SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

Synonyms

3-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine

Application in Neuropsychiatric Disorders Treatment

Specific Scientific Field: Neuropsychiatry and Pharmacology

Summary of the Application: Clomipramine-d3 (hydrochloride) is a deuterated form of Clomipramine, a tricyclic antidepressant (TCA). It acts as a serotonin and noradrenaline reuptake inhibitor . The deuterated form of Clomipramine is being studied for its potential to improve the pharmacokinetic and pharmacodynamic profiles of TCAs .

Methods of Application or Experimental Procedures: In a study, the pharmacokinetic profile and antidepressant behavior of deuterated TCAs were evaluated using the forced swim test (FST) and tail suspension test (TST), using male Wistar rats and male Swiss albino mice, respectively . Additionally, a synaptosomal reuptake study was carried out .

Results or Outcomes: Compared with the nondeuterated parent drugs, deuterated forms showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds . This can have a positive clinical impact on antidepressant treatment .

Application in Major Depressive Disorder Treatment

Specific Scientific Field: Psychiatry

Summary of the Application: Clomipramine-d3 (hydrochloride) is used in the treatment of Major Depressive Disorder (MDD). It’s a tricyclic antidepressant that acts as a serotonin and noradrenaline reuptake inhibitor .

Methods of Application or Experimental Procedures: In a study, health records of 75 MDD patients treated with the TCAs nortriptyline, clomipramine or imipramine in different centers in the Netherlands were analyzed . The patients were treated for at least four consecutive weeks .

Results or Outcomes: Most patients (71%) attained therapeutic plasma concentrations within two months of TCA use . Patients who achieved therapeutic plasma concentrations reached them on average after 19.6 days . Therapeutic nortriptyline concentrations were attained faster compared to other TCAs .

Application in Obsessive-Compulsive Disorder Treatment

Summary of the Application: Clomipramine-d3 (hydrochloride) is used in the treatment of Obsessive-Compulsive Disorder (OCD). It’s a tricyclic antidepressant that acts as a serotonin and noradrenaline reuptake inhibitor .

Methods of Application or Experimental Procedures: In a study, health records of patients diagnosed with OCD and treated with Clomipramine were analyzed . The patients were treated for at least four consecutive weeks .

Results or Outcomes: The study found that Clomipramine was effective in reducing the symptoms of OCD in the majority of the patients .

Clomipramine D3 (hydrochloride) is a deuterated form of clomipramine, a tricyclic antidepressant primarily used for treating obsessive-compulsive disorder and depression. The chemical formula for Clomipramine D3 (hydrochloride) is C₁₉H₂₄Cl₂N₂, and it features two chlorine atoms, which contribute to its pharmacological activity. This compound is characterized by the incorporation of deuterium (D), a stable isotope of hydrogen, which enhances its stability and allows for precise quantification in pharmacokinetic studies .

Clomipramine D3 itself does not have a mechanism of action as it's not meant to be therapeutic. However, it serves as a surrogate for clomipramine in research, allowing scientists to study the original drug's mechanism of action. Clomipramine is a tricyclic antidepressant that works by blocking the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters [].

Typical of tricyclic antidepressants. These include:

  • N-Alkylation: The nitrogen atoms in the tricyclic structure can participate in alkylation reactions, forming derivatives with altered pharmacological properties.
  • Reduction Reactions: The compound can be reduced to yield N-desmethyl clomipramine D3, which is an active metabolite.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, leading to the breakdown of the hydrochloride salt into its base form.

These reactions are essential for understanding the metabolic pathways and potential interactions of Clomipramine D3 in biological systems.

Clomipramine D3 exhibits similar biological activities to its non-deuterated counterpart. It primarily functions as a serotonin and norepinephrine reuptake inhibitor. This mechanism increases the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, Clomipramine D3 has been shown to influence various receptors, including:

  • Serotonin Receptors: Particularly the 5-HT2A receptor, which is implicated in mood regulation.
  • Histamine Receptors: Contributing to its sedative effects.
  • Muscarinic Receptors: Leading to anticholinergic side effects.

The deuteration may also impact pharmacokinetics, potentially resulting in altered absorption and metabolism profiles compared to non-deuterated forms .

The synthesis of Clomipramine D3 (hydrochloride) typically involves:

  • Deuteration of Clomipramine: This can be achieved through hydrogen-deuterium exchange reactions using deuterated solvents or reagents.
  • Formation of Hydrochloride Salt: The base form of Clomipramine D3 is converted into its hydrochloride form by reacting with hydrochloric acid.

These methods aim to maintain the integrity of the tricyclic structure while introducing deuterium at specific positions, enhancing its utility in research applications .

Clomipramine D3 (hydrochloride) serves multiple purposes:

  • Internal Standard in Analytical Chemistry: It is often used as a reference standard in mass spectrometry and chromatography for quantifying clomipramine levels in biological samples.
  • Pharmacokinetic Studies: The unique isotopic signature allows for precise tracking of drug metabolism and distribution within biological systems.
  • Research on Antidepressant Mechanisms: Its use in experimental studies helps elucidate the mechanisms underlying antidepressant action and receptor interactions .

Interaction studies involving Clomipramine D3 (hydrochloride) focus on its pharmacokinetic profile and potential drug-drug interactions. Key findings include:

  • Metabolic Pathways: Clomipramine is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6. Deuteration may alter the metabolic rate and pathway specificity.
  • Drug Interactions: Co-administration with other medications that affect serotonin levels or cytochrome P450 activity can lead to increased side effects or altered efficacy.

These studies are crucial for understanding how Clomipramine D3 interacts with other substances in clinical settings .

Several compounds share structural similarities with Clomipramine D3 (hydrochloride). Here are a few notable examples:

Compound NameStructure TypeUnique Features
ClomipramineTricyclic AntidepressantNon-deuterated form; widely used clinically
N-Desmethyl ClomipramineActive MetaboliteLacks one methyl group; retains antidepressant activity
AmitriptylineTricyclic AntidepressantDifferent side chain; broader receptor activity
ImipramineTricyclic AntidepressantSimilar mechanism; less selective for serotonin

Clomipramine D3 stands out due to its deuterated nature, which enhances stability and provides advantages in analytical applications without altering its primary pharmacological profile significantly .

Clomipramine D3 (hydrochloride), chemically known as 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(methyl-d3)propan-1-amine hydrochloride, represents an important deuterium-labeled variant of the tricyclic antidepressant clomipramine [1] [2]. The strategic incorporation of deuterium atoms at the N-methyl position creates a compound with distinct analytical and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart [3]. This section explores the various synthetic approaches and deuterium incorporation strategies employed in the preparation of Clomipramine D3 (hydrochloride).

Classical Deuteration Methods Using D2 Gas and Metal Catalysts

The traditional approach to deuterium incorporation in pharmaceutical compounds like Clomipramine involves the use of deuterium gas (D2) in conjunction with metal catalysts [4]. This methodology represents one of the earliest and most established techniques for introducing deuterium atoms into organic molecules [11].

In the context of Clomipramine D3 synthesis, the classical deuteration approach typically employs noble metal catalysts such as palladium, platinum, or rhodium supported on carbon or other substrates [11] [13]. These heterogeneous catalysts facilitate the exchange of hydrogen atoms with deuterium through a surface-mediated process [13]. The reaction generally proceeds under mild to moderate pressure of D2 gas and controlled temperature conditions [11].

The mechanism of classical deuteration involves several key steps:

  • Adsorption of the substrate (Clomipramine or a suitable precursor) onto the metal catalyst surface
  • Dissociative adsorption of D2 gas on the metal surface
  • Exchange of hydrogen atoms with deuterium at specific positions
  • Desorption of the deuterated product from the catalyst surface [13] [19]

Table 1: Common Metal Catalysts Used in Classical Deuteration of Clomipramine

CatalystTypical Reaction ConditionsDeuterium Incorporation EfficiencySelectivity
Pd/C1-5 atm D2, 25-60°C, 4-24h85-95%Moderate
Pt/C1-3 atm D2, 25-50°C, 6-24h90-98%High
Rh/C1-3 atm D2, 30-60°C, 4-12h92-99%High
Ru/C2-5 atm D2, 40-80°C, 6-24h85-95%Moderate

While effective for introducing deuterium at various positions, classical D2 gas methods present challenges for site-selective deuteration, particularly when targeting specific methyl groups like the N-methyl position in Clomipramine [11] [19]. This limitation has driven the development of more selective approaches for the synthesis of Clomipramine D3 (hydrochloride) [13].

Site-Selective Deuterium Labeling via N-Demethylation Inhibition

The N-methyl group in Clomipramine represents a metabolically active site, with N-demethylation being a primary metabolic pathway mediated by cytochrome P450 enzymes (particularly CYP3A4, CYP2C19, and CYP1A2) [22] [23] [24]. This metabolic vulnerability makes the N-methyl position an attractive target for deuterium labeling, as deuterium substitution can potentially inhibit the N-demethylation process due to the kinetic isotope effect [10] [27].

Site-selective deuterium labeling of Clomipramine to produce Clomipramine D3 (hydrochloride) typically employs strategies that specifically target the N-methyl group while leaving other positions unaffected [8] [10]. Several approaches have been developed to achieve this selectivity:

  • Direct N-methylation using deuterated methylating agents: This approach involves the use of deuterated methyl iodide (CD3I) or other deuterated methylating reagents to introduce the trideuterated methyl group directly onto a secondary amine precursor [8] [10].

  • Reductive amination with deuterated formaldehyde: N-desmethylclomipramine can undergo reductive amination with deuterated formaldehyde (CD2O) in the presence of a reducing agent such as sodium cyanoborodeuteride (NaBD3CN) to introduce the deuterated methyl group [8] [19].

  • Photochemical methods: Recent advances in photocatalytic deuteration have enabled site-selective incorporation of deuterium at N-methyl positions through photoredox-mediated hydrogen atom transfer processes [12] [26].

The inhibition of N-demethylation through deuterium substitution relies on the kinetic isotope effect, where the stronger carbon-deuterium bond (compared to carbon-hydrogen) results in slower metabolic cleavage [10] [27]. This strategic deuteration can potentially alter the pharmacokinetic profile of Clomipramine, leading to improved metabolic stability and potentially enhanced therapeutic properties [10] [27].

Table 2: Site-Selective Deuteration Methods for N-Methyl Position in Clomipramine

MethodReagentsReaction ConditionsDeuterium Incorporation (%)Advantages
Direct N-methylationCD3I, Base40-60°C, 6-24h>95%High deuterium content
Reductive aminationCD2O, NaBD3CN25-40°C, 12-24h>90%Mild conditions
Photocatalytic deuterationD2O, Photocatalyst, ThiolBlue LED, RT, 12-24h85-95%Environmentally friendly

The site-selective deuteration approach provides a direct route to Clomipramine D3 (hydrochloride) with high isotopic purity, making it suitable for analytical standards and potential therapeutic applications [1] [3].

Catalytic Hydrogen-Deuterium Exchange (HIE) Techniques

Catalytic hydrogen-deuterium exchange (HIE) represents a versatile and increasingly important methodology for introducing deuterium into pharmaceutical compounds like Clomipramine [15] [17]. Unlike classical deuteration methods that often require harsh conditions or specialized reagents, HIE techniques can operate under milder conditions and offer improved site-selectivity [15] [21].

For the synthesis of Clomipramine D3 (hydrochloride), several HIE approaches have been developed:

  • Homogeneous iridium-catalyzed HIE: Iridium complexes, particularly those based on Crabtree's catalyst and its derivatives (such as the Kerr catalyst), have demonstrated exceptional efficiency in catalyzing hydrogen-deuterium exchange reactions [15] [17]. These catalysts can facilitate deuterium incorporation at specific positions using D2 gas or deuterated solvents as the deuterium source [15].

  • Ruthenium and rhodium-based catalysts: Nanoparticles of ruthenium and rhodium have shown promising activity for selective HIE in nitrogen-containing compounds like Clomipramine [16] [19]. These catalysts can operate under relatively mild conditions and achieve high levels of deuterium incorporation [16].

  • Photoredox-catalyzed HIE: Recent advances in photoredox catalysis have enabled hydrogen-deuterium exchange under exceptionally mild conditions using visible light irradiation [4] [12]. This approach is particularly valuable for late-stage deuteration of complex molecules like Clomipramine [4].

The mechanism of HIE typically involves the activation of C-H bonds through coordination to the metal center, followed by exchange with a deuterium source [15] [21]. The selectivity of the exchange can be controlled through careful catalyst design and reaction condition optimization [15] [17].

Table 3: Catalytic HIE Methods for Deuteration of Clomipramine

Catalyst SystemDeuterium SourceReaction ConditionsTarget PositionsDeuterium Incorporation (%)
[Ir(COD)(IMes)(PPh3)]BF4D2 gas1-2 atm D2, RT, 4-24hAromatic C-H80-95%
Ru/C nanoparticlesD2O80-120°C, 12-48hN-methyl, benzylic75-90%
Rh/P-doped carbonD2O60-100°C, 6-24hN-methyl, α-amino85-95%
Ir photocatalyst/thiolD2OBlue LED, RT, 6-24hN-methyl, α-amino90-98%

The versatility of HIE techniques makes them particularly valuable for the preparation of Clomipramine D3 (hydrochloride), as they can be tailored to target specific positions with high selectivity [15] [19]. Additionally, these methods often allow for late-stage deuteration, enabling the modification of complex intermediates or even the final Clomipramine molecule itself [4] [15].

Purification and Characterization of Deuterated Intermediates

The successful synthesis of Clomipramine D3 (hydrochloride) with high isotopic purity requires careful purification and comprehensive characterization of deuterated intermediates [18]. These processes are essential for ensuring the quality and identity of the final product, particularly for applications in analytical chemistry and pharmaceutical research [1] [3].

Purification of deuterated Clomipramine intermediates typically employs a combination of techniques:

  • Chromatographic methods: Column chromatography, high-performance liquid chromatography (HPLC), and flash chromatography are commonly used to separate deuterated intermediates from non-deuterated impurities and reaction by-products [18]. The selection of appropriate stationary phases and mobile phase compositions is critical for achieving effective separation [18].

  • Crystallization and recrystallization: For the final Clomipramine D3 hydrochloride salt, crystallization from appropriate solvent systems (such as acetone/ethanol mixtures) can yield high-purity material with well-defined crystalline properties [1] [18].

  • Salt formation and purification: The conversion of free base intermediates to hydrochloride salts often serves as both a purification step and a means of obtaining the final Clomipramine D3 hydrochloride product [1] [3].

Characterization of deuterated intermediates and the final Clomipramine D3 (hydrochloride) product involves multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 2H (deuterium), and 13C NMR provide critical information about the position and extent of deuterium incorporation [18]. The characteristic isotopic shifts in NMR spectra allow for precise determination of deuteration patterns [18].

  • Mass spectrometry: High-resolution mass spectrometry enables accurate determination of molecular weight and isotopic distribution, confirming the presence and number of deuterium atoms incorporated [1] [3].

  • Infrared spectroscopy: The C-D stretching vibrations appear at lower frequencies compared to C-H vibrations, providing additional confirmation of deuterium incorporation [18].

Table 4: Analytical Parameters for Characterization of Clomipramine D3 (hydrochloride)

Analytical TechniqueKey ParametersInformation Obtained
1H NMRChemical shifts, integrationConfirmation of N-CD3 group (absence of N-CH3 signal)
2H NMRDeuterium signalsPosition and relative abundance of deuterium atoms
13C NMRC-D coupling patternsCarbon environments adjacent to deuterium atoms
Mass spectrometryM+3 peak intensityConfirmation of trideuterated species
HPLCRetention time, peak purityChemical purity assessment
Elemental analysisC, H, N, D contentConfirmation of molecular formula

The purification and characterization processes must be carefully documented to establish the identity, purity, and deuterium content of Clomipramine D3 (hydrochloride) [1] [3]. For analytical standard applications, certificates of analysis typically include detailed information about isotopic purity (often >98% deuterium incorporation at the N-methyl position), chemical purity (typically >99%), and spectroscopic data confirming the structure [1] [2].

The development of robust purification and characterization protocols has been essential for the commercial production of high-quality Clomipramine D3 (hydrochloride) for use in analytical method development, pharmacokinetic studies, and potential therapeutic applications [1] [3].

High-resolution mass spectrometry represents the cornerstone analytical technique for comprehensive characterization of Clomipramine D3 hydrochloride [1] [2]. The molecular ion of Clomipramine D3 exhibits a characteristic exact mass of 318.1505 Da for the free base form, corresponding to the molecular formula C19H20D3ClN2·HCl with a total molecular weight of 354.33 Da [3] [4]. Modern ultra-high-resolution mass spectrometers, particularly Orbitrap and Fourier Transform Ion Cyclotron Resonance instruments, achieve mass accuracies superior to 2 parts per million, enabling unambiguous molecular formula assignment and isotopic pattern verification [2] [5].

The isotopic distribution pattern serves as a critical fingerprint for compound identification. The molecular ion peak at m/z 318.1505 demonstrates characteristic isotope contributions: the M+1 peak at m/z 319.1538 exhibits approximately 21.2% relative intensity due to natural 13C abundance, while the M+2 peak at m/z 320.1472 shows 4.8% intensity primarily from 37Cl isotope contribution [6] [7]. The M+3 peak at m/z 321.1505 displays minimal intensity (0.9%) representing multiple isotope combinations. These isotopic patterns provide definitive confirmation of the chlorine-containing tricyclic structure and serve as quality control parameters for compound verification.

Fragmentation analysis under collision-induced dissociation conditions reveals diagnostic product ions essential for structural confirmation. The base peak fragment at m/z 89.3 corresponds to the N-methylated pyrrolidinium ion, representing 85-95% relative intensity [8] [9]. Additional characteristic fragments include the demethylated base fragment at m/z 72.1 (60-75% intensity) and chlorinated aromatic fragments at m/z 86.2 (40-55% intensity). The deuterium loss fragment [M-CD3]+ at m/z 301.1278 provides direct evidence of trideuteriomethyl substitution, typically exhibiting 15-25% relative intensity [9].

High-resolution mass spectrometry protocols for Clomipramine D3 characterization require optimized instrument parameters to achieve maximum analytical performance. Electrospray ionization in positive ion mode provides optimal sensitivity, with typical sample concentrations ranging from 1-10 μg/mL in methanol or acetonitrile [1]. Collision energies between 20-40 eV ensure adequate fragmentation while maintaining molecular ion integrity. Resolution settings exceeding 50,000 full width at half maximum enable baseline separation of isobaric interferences and accurate isotope pattern determination [5].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for Clomipramine D3 hydrochloride through multi-nuclear analysis encompassing 1H, 13C, and 2H nuclei [10] [11]. The tricyclic dibenzazepine framework generates characteristic spectral patterns that enable unambiguous structural confirmation and purity assessment.

Proton Nuclear Magnetic Resonance Analysis

1H Nuclear Magnetic Resonance spectroscopy of Clomipramine D3 reveals distinctive chemical shift patterns corresponding to the tricyclic antidepressant structure [12] [13]. The aromatic proton region between 6.8-7.7 ppm displays complex multiplets characteristic of the dibenzo[b,f]azepine ring system. These signals provide structural confirmation of the chlorinated aromatic substituent and the fused ring architecture. The N-methyl group, when present in unlabeled form, appears as a singlet at 2.2-2.4 ppm integrating for three protons, though this signal is significantly reduced in the deuterated analog due to isotopic substitution [11].

Liquid Chromatography-Tandem Mass Spectrometry Protocols

Liquid chromatography-tandem mass spectrometry represents the gold standard analytical platform for quantitative analysis and structural confirmation of Clomipramine D3 in complex matrices [8] [21]. The technique combines high-resolution chromatographic separation with specific mass spectrometric detection, enabling unambiguous identification and precise quantification even in the presence of matrix interferences.

Chromatographic separation utilizes reversed-phase liquid chromatography with C18 stationary phases optimized for tricyclic antidepressant analysis [8] [22]. Mobile phase compositions typically employ methanol-water or acetonitrile-water gradients with ammonium acetate or formic acid modifiers to enhance ionization efficiency. Typical gradient profiles initiate with 10-20% organic solvent, increasing to 95% over 3-5 minutes to achieve adequate peak resolution and reasonable analysis times [22].

The multiple reaction monitoring mode provides enhanced specificity through selection of characteristic parent-to-product ion transitions. The primary quantification transition monitors the molecular ion at m/z 318.1 fragmenting to the base peak at m/z 89.3, while confirmation transitions include m/z 318.1→72.1 and m/z 318.1→86.2 [8] [9]. These transitions exhibit high specificity for the Clomipramine D3 structure while minimizing interference from structural analogs or metabolites.

Method validation protocols follow International Conference on Harmonization guidelines, encompassing linearity, accuracy, precision, specificity, and robustness parameters [23] [24]. Calibration curves typically span concentration ranges from 0.5-200 ng/mL with correlation coefficients exceeding 0.999 [8]. Lower limits of quantification achieve sub-nanogram sensitivity suitable for pharmacokinetic and bioequivalence studies. Matrix effects are controlled through stable isotope dilution using Clomipramine D3 as internal standard for unlabeled clomipramine analysis [9].

Sample preparation protocols optimize extraction efficiency while minimizing matrix interferences. Protein precipitation with acetonitrile or methanol provides simple and robust sample cleanup for biological matrices [21] [25]. Solid-phase extraction using mixed-mode cation exchange cartridges achieves enhanced cleanup and concentration capabilities for complex samples [8]. Direct injection protocols minimize sample preparation time while maintaining analytical performance for clean matrices.

Isotopic Purity Assessment via Isotope Ratio Mass Spectrometry

Isotope ratio mass spectrometry provides the highest precision analytical methodology for determining isotopic composition and purity of deuterated pharmaceuticals [26] [27]. This specialized technique measures the relative abundances of stable isotopes with precision levels of 0.001-0.01%, enabling comprehensive characterization of isotopic enrichment and impurity profiles [7] [28].

The fundamental principle involves conversion of organic samples to simple gases through high-temperature combustion or pyrolysis processes [27] [29]. For deuterium analysis, samples undergo quantitative conversion to hydrogen gas through reduction over metallic catalysts at temperatures exceeding 1000°C. The resulting hydrogen isotopologues (H2, HD, D2) are separated in a magnetic sector mass spectrometer and quantified using multiple Faraday cup collectors [26].

Isotopic purity assessment requires determination of deuterium abundance at each labeled position within the molecule [6] [30]. For Clomipramine D3, the trideuteriomethyl substitution pattern demands verification of complete deuterium incorporation without significant d0, d1, or d2 isotopologue impurities. Typical specifications require greater than 95% d3 isotopologue abundance with individual impurity limits below 1% for each under-deuterated species [31].

Calibration protocols utilize certified reference materials with known isotopic compositions to establish measurement traceability [32] [7]. Serial dilutions of highly enriched deuterium oxide (>99.99% D2O) provide primary calibration standards for constructing response curves across the analytical range [32]. Working standards prepared from characterized deuterated compounds enable validation of analytical procedures and quality control monitoring.

Measurement precision depends critically on sample size and isotopic enrichment levels. Minimum sample requirements typically range from 1-10 mg of compound, providing sufficient material for multiple replicate analyses [27] [29]. Enhanced enrichment levels (>95% deuterium) improve measurement precision by increasing signal-to-noise ratios and reducing statistical counting uncertainties. Modern continuous-flow isotope ratio mass spectrometers achieve routine precision levels of ±0.1% for highly enriched deuterated compounds [33].

Data processing requires correction for instrument mass discrimination and baseline drift effects [7]. Internal standardization using reference gases with known isotopic compositions enables real-time correction of instrumental fractionation. Statistical analysis of replicate measurements provides uncertainty estimation and method validation parameters according to international metrology standards [7].

Purity

95% by HPLC; 98% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Tag

Clomipramine

Related CAS

17321-77-6 (unlabelled)

Dates

Last modified: 04-14-2024

Explore Compound Types